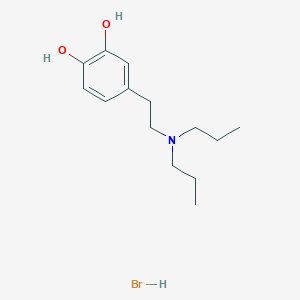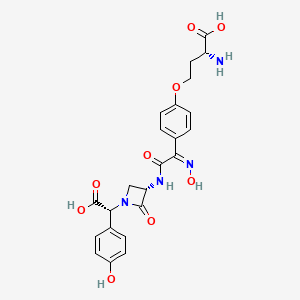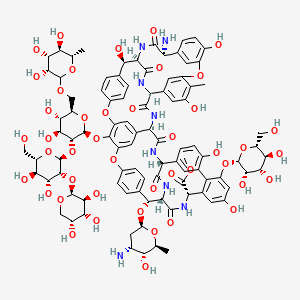
N-(2-Aminoethyl)-4-chlorobenzamid
Übersicht
Beschreibung
N-(2-aminoethyl)-4-chlorobenzamide is a carbonyl compound and an organohalogen compound.
Wissenschaftliche Forschungsanwendungen
Biomedizinische Forschung: Antisense- und Antigene-Agens
N-(2-Aminoethyl)-4-chlorobenzamid: ist strukturell mit dem Rückgrat von Peptid-Nukleinsäuren (PNAs) verwandt. PNAs sind synthetische Analoga von DNA mit einem Peptid-Rückgrat, das es ihnen ermöglicht, mit hoher Affinität und Spezifität an komplementäre DNA- und RNA-Sequenzen zu hybridisieren . Diese Verbindung könnte möglicherweise modifiziert werden, um die Antisense- und Antigene-Eigenschaften von PNAs zu verbessern, was sie zu einem wertvollen Werkzeug für Genexpressionsstudien und therapeutische Interventionen macht.
Materialwissenschaft: Aerogelherstellung
In der Materialwissenschaft kann This compound bei der Herstellung von Aerogelen verwendet werden. So hat beispielsweise ein Verbund-Aerogel aus mikrokristalliner Cellulose und einem Derivat dieser Verbindung vielversprechende Ergebnisse beim Adsorbieren von Formaldehyd gezeigt . Solche Materialien könnten für die Luftreinigung und die Sanierung der Umwelt eingesetzt werden.
Umweltwissenschaften: Entfernung von Schadstoffen
Wie im Zusammenhang mit Aerogelen erwähnt, könnte This compound und seine Derivate in der Umweltwissenschaft zur Entfernung von Schadstoffen wie Formaldehyd aus der Luft eingesetzt werden . Diese Anwendung ist wichtig für die Verbesserung der Raumluftqualität und der öffentlichen Gesundheit.
Wirkmechanismus
Target of Action
N-(2-aminoethyl)-4-chlorobenzamide is a complex molecule with potential biological activity. Its primary target is the enzyme Pyruvate dehydrogenase [lipoamide] kinase isozyme 2, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, which is involved in the conversion of pyruvate to acetyl-CoA, a key step in the citric acid cycle .
Mode of Action
It is believed to interact with its target enzyme, potentially altering its function . This interaction could lead to changes in the metabolic processes regulated by the enzyme, affecting the conversion of pyruvate to acetyl-CoA .
Biochemical Pathways
The compound’s interaction with its target enzyme suggests that it may affect the citric acid cycle , a crucial biochemical pathway involved in cellular respiration . By potentially altering the function of the pyruvate dehydrogenase complex, N-(2-aminoethyl)-4-chlorobenzamide could influence the production of acetyl-CoA, thereby affecting the downstream processes of the citric acid cycle .
Result of Action
Its interaction with the pyruvate dehydrogenase complex suggests that it could influence cellular respiration and energy production .
Action Environment
The action, efficacy, and stability of N-(2-aminoethyl)-4-chlorobenzamide could be influenced by various environmental factors. For instance, the presence of other molecules, pH levels, temperature, and other conditions could potentially affect the compound’s interaction with its target enzyme .
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-4-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHKMGLJGLKLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101007432 | |
| Record name | N-(2-Aminoethyl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101007432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87235-61-8 | |
| Record name | Ro 16-6491 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087235618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Aminoethyl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101007432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1H-quinazolin-4-one](/img/structure/B1679380.png)






